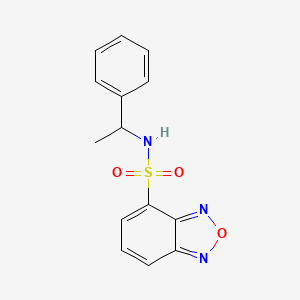
N~1~,N~1~-diethyl-N~4~-4-pyridinyl-1,4-piperidinedicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~-diethyl-N~4~-4-pyridinyl-1,4-piperidinedicarboxamide, commonly known as DPA, is a chemical compound that has gained significant attention in scientific research. DPA is a potent inhibitor of the protein-protein interaction between the transcription factor c-Myc and its partner Max, which plays a crucial role in the development of cancer.
Mechanism of Action
DPA inhibits the protein-protein interaction between c-Myc and Max by binding to the c-Myc protein. This binding disrupts the formation of the c-Myc/Max heterodimer, which is necessary for the transcriptional activity of c-Myc. This inhibition of c-Myc activity leads to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
DPA has been shown to have a low toxicity profile and is well-tolerated in animal studies. DPA has been shown to inhibit cancer cell growth both in vitro and in vivo, and to protect neurons from damage caused by amyloid-beta. DPA has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using DPA in lab experiments is its specificity for the c-Myc/Max interaction. DPA has been shown to have little to no effect on other protein-protein interactions. However, one limitation of using DPA in lab experiments is its low solubility in aqueous solutions. This can make it difficult to administer to cells in culture.
Future Directions
There are several potential future directions for the study of DPA. One area of research could be the development of more potent analogs of DPA. Another area of research could be the investigation of the potential of DPA in combination with other cancer therapies. Additionally, the potential of DPA as a treatment for other diseases, such as inflammatory diseases, could be explored.
Synthesis Methods
The synthesis of DPA involves the reaction of 4-pyridinecarboxaldehyde with ethyl 4-piperidinecarboxylate to form an intermediate product. This intermediate product is then reacted with diethylamine to produce DPA. The yield of DPA is typically around 50%, and the compound can be purified using column chromatography.
Scientific Research Applications
DPA has been extensively studied for its potential as a cancer therapeutic agent. The protein-protein interaction between c-Myc and Max is a critical step in the development of many types of cancer. DPA has been shown to disrupt this interaction, leading to the inhibition of cancer cell growth both in vitro and in vivo. DPA has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. DPA has been shown to protect neurons from damage caused by amyloid-beta, a protein that is implicated in the development of Alzheimer's disease.
properties
IUPAC Name |
1-N,1-N-diethyl-4-N-pyridin-4-ylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-3-19(4-2)16(22)20-11-7-13(8-12-20)15(21)18-14-5-9-17-10-6-14/h5-6,9-10,13H,3-4,7-8,11-12H2,1-2H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWDPESLWULVGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~,N~1~-diethyl-N~4~-(pyridin-4-yl)piperidine-1,4-dicarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(benzyloxy)benzylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5493910.png)
![N-(2-methoxyethyl)-1'-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5493915.png)
![1-ethyl-3-methyl-4-[4-(1H-pyrazol-4-yl)butanoyl]piperazin-2-one](/img/structure/B5493920.png)
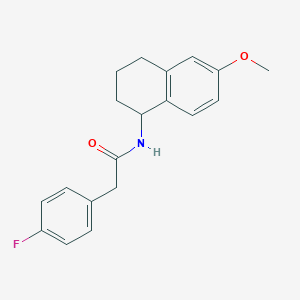
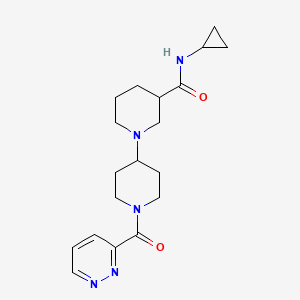
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-1-isopropyl-1H-pyrazole-4-carboxamide](/img/structure/B5493953.png)
![1'-(cyclopropylcarbonyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5493958.png)
![4-[(6-methylpyridin-3-yl)oxy]-1-(1H-pyrrol-2-ylcarbonyl)piperidine-4-carboxylic acid](/img/structure/B5493962.png)
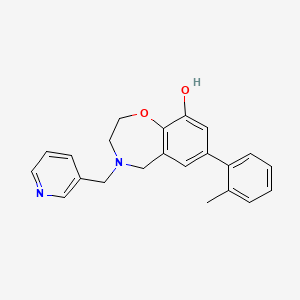
![4,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5493975.png)
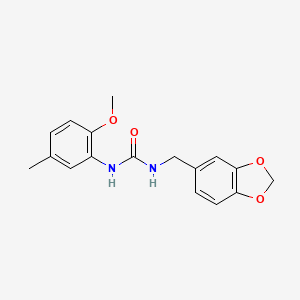
![7-acetyl-N-[(1-ethylcyclobutyl)methyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5493992.png)
![2-methyl 4-propyl 5-{[3-(1,5-dimethyl-1H-pyrazol-4-yl)acryloyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5493997.png)
